molecular formula C19H19Cl3IN3O4S B11980818 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide CAS No. 303062-73-9

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide

Cat. No.: B11980818
CAS No.: 303062-73-9
M. Wt: 618.7 g/mol
InChI Key: HYVCLMDIKVDDBI-UHFFFAOYSA-N
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Description

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C19H19Cl3IN3O4S and a molecular weight of 618.708 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as methoxy, chloro, and iodo groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide involves multiple steps, typically starting with the preparation of the core benzamide structureThe chloro and iodo groups are introduced via halogenation reactions, while the carbothioyl and amino groups are incorporated through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. detailed industrial methods are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

303062-73-9

Molecular Formula

C19H19Cl3IN3O4S

Molecular Weight

618.7 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C19H19Cl3IN3O4S/c1-28-13-8-10(9-14(29-2)15(13)30-3)16(27)25-17(19(20,21)22)26-18(31)24-12-6-4-11(23)5-7-12/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,31)

InChI Key

HYVCLMDIKVDDBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)I

Origin of Product

United States

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